
4-Ethoxy-benzylamine
Overview
Description
4-Ethoxy-benzylamine is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . It is a colorless to pale yellow liquid with a characteristic amine odor . This compound is primarily used as an intermediate in organic synthesis and as a reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethoxy-benzylamine can be synthesized through several methods. One common method involves the reductive amination of 4-ethoxybenzaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride . Another method involves the reaction of 4-ethoxybenzyl chloride with ammonia or an amine under basic conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-ethoxybenzonitrile in the presence of a suitable catalyst such as palladium on carbon . This method is preferred due to its high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-benzylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-ethoxybenzaldehyde using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to 4-ethoxybenzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: It participates in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products:
Oxidation: 4-Ethoxybenzaldehyde.
Reduction: 4-Ethoxybenzyl alcohol.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-benzylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethoxy-benzylamine involves its interaction with various molecular targets and pathways. As an amine, it can act as a nucleophile, participating in nucleophilic substitution reactions . It can also form hydrogen bonds with other molecules, influencing their reactivity and stability . The specific molecular targets and pathways depend on the context of its use, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
4-Methoxybenzylamine: Similar structure but with a methoxy group instead of an ethoxy group.
4-Fluorobenzylamine: Contains a fluorine atom instead of an ethoxy group.
4-Methylbenzylamine: Has a methyl group instead of an ethoxy group.
Uniqueness: 4-Ethoxy-benzylamine is unique due to its ethoxy group, which imparts distinct chemical properties such as increased electron-donating ability and steric effects compared to its analogs . This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Biological Activity
4-Ethoxy-benzylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and data tables.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 4-ethoxybenzaldehyde with a suitable amine under specific conditions. Various synthetic pathways have been explored to optimize yield and purity.
Common Synthetic Pathways:
- Condensation Reaction : The aldehyde reacts with an amine in the presence of a catalyst.
- Reduction Reaction : Starting from 4-ethoxybenzyl nitro compounds, which are reduced to amines using hydrogenation techniques.
Biological Activity
The biological activity of this compound has been evaluated in several studies, focusing primarily on its anticancer properties and effects on neurotransmitter systems.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit cell proliferation in hematological malignancies and solid tumors.
Table 1: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15.2 | Induction of apoptosis |
HeLa (Cervical) | 12.5 | Inhibition of cell cycle progression |
A549 (Lung) | 18.3 | Disruption of mitochondrial function |
Neuroprotective Effects
In addition to its anticancer properties, this compound has been studied for its neuroprotective effects, particularly in the context of gastrointestinal health. It is believed to enhance gastrointestinal motility and may influence neurotransmitter systems.
Case Study: Neuroprotective Mechanism
A study demonstrated that this compound can modulate the release of acetylcholine, suggesting a potential application in treating disorders like dyspepsia and other gastrointestinal conditions. The compound's ability to interact with cholinergic receptors was highlighted as a key mechanism.
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between this compound and various biological targets. These studies provide insights into how the compound might exert its effects at the molecular level.
Table 2: Docking Scores with Target Proteins
Protein Target | Binding Affinity (kcal/mol) |
---|---|
Acetylcholinesterase (AChE) | -8.5 |
Epidermal Growth Factor Receptor (EGFR) | -9.2 |
Bcr-Abl Kinase | -7.8 |
Properties
IUPAC Name |
(4-ethoxyphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTCFIRCUNVNNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355599 | |
Record name | 4-Ethoxy-benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6850-60-8 | |
Record name | 4-Ethoxy-benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-ethoxyphenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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